molecular formula C18H22Si B13683976 (9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane

(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane

Cat. No.: B13683976
M. Wt: 266.5 g/mol
InChI Key: QBPVLAKOWVURPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C16H18Si. It is a derivative of fluorene, where the hydrogen atom at the 2-position is replaced by a trimethylsilyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane typically involves the reaction of 9,9-dimethylfluorene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane involves its ability to act as a precursor for various functionalized fluorenesThis versatility makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Dimethyl-9H-fluoren-2-yl-boronic acid
  • 9,9-Dimethyl-9H-fluoren-2-ylamine
  • 9,9-Dimethyl-9H-fluoren-2-yl-phosphonic acid

Uniqueness

(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where stability and reactivity need to be finely balanced .

Properties

Molecular Formula

C18H22Si

Molecular Weight

266.5 g/mol

IUPAC Name

(9,9-dimethylfluoren-2-yl)-trimethylsilane

InChI

InChI=1S/C18H22Si/c1-18(2)16-9-7-6-8-14(16)15-11-10-13(12-17(15)18)19(3,4)5/h6-12H,1-5H3

InChI Key

QBPVLAKOWVURPY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[Si](C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.